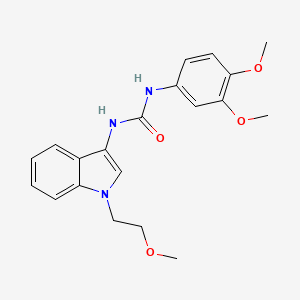
1-(3,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety and a dimethoxyphenyl group. Its chemical formula is C19H24N2O4 and it has a molecular weight of approximately 344.41 g/mol. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and biological interactions.
- Receptor Interaction : The compound has been shown to interact with various receptors, including serotonin receptors, which are crucial in regulating mood and behavior. Studies indicate that it may act as a partial agonist at these sites, potentially modulating serotonin levels in the brain.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.
- Antiproliferative Effects : Research indicates that the compound exhibits antiproliferative properties against various cancer cell lines. It has been observed to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent.
Pharmacological Effects
- Antidepressant-like Activity : In animal models, the compound has demonstrated antidepressant-like effects, which are attributed to its action on serotonergic systems.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease management.
Summary of Biological Activities
Case Studies
- Case Study on Antidepressant Effects : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The mechanism was linked to increased serotonin levels in the synaptic cleft.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests its potential utility as a chemotherapeutic agent.
- Inflammation Model : In a model of chronic inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-11-10-23-13-16(15-6-4-5-7-17(15)23)22-20(24)21-14-8-9-18(26-2)19(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRPMHUGKHNCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














